molecular formula C15H12ClN3O2 B12633758 (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B12633758
M. Wt: 301.73 g/mol
InChI Key: TWPYVAIDPJHVRH-HRNDJLQDSA-N
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Description

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a nitro group attached to a styryl moiety, which is further connected to a benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process. One common method includes the condensation of 3-nitrobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-nitrostyryl)-1H-benzo[d]imidazole
  • 2-(3-nitrophenyl)-1H-benzo[d]imidazole
  • 2-(4-nitrostyryl)-1H-benzo[d]imidazole

Uniqueness

(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is unique due to the specific positioning of the nitro group and the styryl moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C15H11N3O2.ClH/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15;/h1-10H,(H,16,17);1H/b9-8+;

InChI Key

TWPYVAIDPJHVRH-HRNDJLQDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl

Origin of Product

United States

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